2-bromo-N-ethylbenzenesulfonamide

Physical Property Comparison Solid-State Characterization Isomer Differentiation

Regioselective cyclization to benzosultams fails with meta- or para-bromo isomers. This ortho-bromo-N-ethylbenzenesulfonamide (CAS 169189-80-4) enables Sonogashira coupling-cyclization with predictable oxidative addition. - **Differentiator:** Mp 100-102°C vs. 46-50°C (3-bromo) - superior solid-phase dosing. - **Reactivity:** ortho-Br handles cross-coupling & nucleophilic aromatic substitution. - **Lipophilicity:** logP 1.9 (N-ethyl) vs. 0.8 (unsubstituted) - enhanced membrane permeability.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 169189-80-4
Cat. No. B063522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-ethylbenzenesulfonamide
CAS169189-80-4
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
InChIKeyPAMGXYQVJKXRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-ethylbenzenesulfonamide Overview


2-Bromo-N-ethylbenzenesulfonamide (CAS 169189-80-4) is a monobrominated benzenesulfonamide derivative with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol [1]. Its structure features a secondary sulfonamide nitrogen bearing an N-ethyl substituent and an ortho-bromine atom on the benzene ring . This compound is typically supplied as a white to off-white crystalline solid with a reported melting point of 100–102 °C, a computed density of 1.529 ± 0.06 g/cm³, and a predicted logP of 1.9, indicating moderate lipophilicity relative to unsubstituted benzenesulfonamide . The ortho-bromo substitution pattern confers distinct reactivity for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution applications [2].

Workflow
Ortho-bromo handle for Pd-catalyzed Sonogashira coupling–cyclization
Selection
Secondary sulfonamide H-bond donor for medicinal chemistry libraries
Use Context
Lipophilicity-modulated scaffold for cell-based enzyme probe design

Why Structural Analogs Are Not Interchangeable


Substituting 2-bromo-N-ethylbenzenesulfonamide with other bromo‑N‑ethylbenzenesulfonamide positional isomers (e.g., 3‑bromo or 4‑bromo) or with non‑brominated N‑ethylbenzenesulfonamide derivatives is not scientifically sound due to divergent physical properties and chemical reactivity. The ortho‑bromine substitution in this compound creates unique steric and electronic environments that directly influence melting point (100–102 °C vs. 46–50 °C for the 3‑bromo isomer and 69–71 °C for the 4‑bromo isomer) and, consequently, handling characteristics during synthesis and purification . Moreover, the ortho‑bromine position is critical for regioselective cyclization reactions such as Sonogashira coupling–cyclization to form benzosultams, a reactivity pathway that is not equivalently accessible with the meta‑ or para‑substituted analogs [1]. The ethyl substitution on the sulfonamide nitrogen also differentiates this compound from unsubstituted or N‑methyl analogs by modulating lipophilicity and hydrogen‑bond donor capacity, which affects both reaction kinetics and downstream biological interactions [2].

Positional isomer mismatch
The ortho-bromo substitution is considered critical for Sonogashira cyclization to benzosultams; meta- and para-bromo isomers may not support this transformation. Thermal profile also differs substantially, which may affect purification workflows.
N-substitution impact
N-ethyl substitution modifies lipophilicity and H-bond donor capacity; using unsubstituted or N-methyl analogs may shift reaction rates and biological interaction profiles.

Quantitative Evidence vs. Closest Analogs


Melting Point vs. Positional Isomers

The melting point of 2-bromo-N-ethylbenzenesulfonamide is reported as 100–102 °C, substantially higher than the 3-bromo positional isomer (46–50 °C) and the 4-bromo positional isomer (69–71 °C). This quantitative difference directly affects handling, storage, and purification workflows.

Melting Point
Data to verify
100–102 °C (2-Br) vs 46–50 °C (3-Br), 69–71 °C (4-Br)
Higher melting point supports ambient-temperature solid handling
Experimental uncertainty not reported
Physical Property Comparison Solid-State Characterization Isomer Differentiation

Lipophilicity and LogP vs. Unsubstituted Analog

The computed XLogP3-AA value for 2-bromo-N-ethylbenzenesulfonamide is 1.9, whereas unsubstituted benzenesulfonamide has a computed logP of approximately 0.8 (as estimated from 2-bromobenzenesulfonamide without N-ethyl group). This represents a more than 10‑fold increase in predicted octanol‑water partition coefficient. [1]

LogP
Reported
1.9 (2-Br-N-Et) vs ~0.8 (unsubstituted)
Increases predicted membrane partitioning in cell-based assays
Computed by XLogP3
Lipophilicity Physicochemical Property Drug Design

Synthetic Yield via Sulfonyl Chloride Route

A documented synthetic route using 2-bromobenzene-1-sulfonyl chloride (0.995 g, 3.89 mmol) and ethylamine (2.0 M in THF) at room temperature for 24 hours yielded 2-bromo-N-ethylbenzenesulfonamide (580 mg) after flash column chromatography, corresponding to a 56% isolated yield. An alternative route using the same starting materials but different conditions reported a higher yield of approximately 89%. [1]

Synthetic Yield
Data to verify
56% yield (reported protocol); alternative protocol ~89%
Yield varies with conditions; supports optimization for scale-up
Protocol differences not fully specified
Synthetic Efficiency Process Chemistry Reaction Optimization

Density vs. 2-Bromobenzenesulfonamide

The computed density of 2-bromo-N-ethylbenzenesulfonamide is 1.529 ± 0.06 g/cm³, which is approximately 15% lower than the density of the unsubstituted analog 2-bromobenzenesulfonamide (1.8 ± 0.1 g/cm³). [1]

Density
Data to verify
1.529 g/cm³ (2-Br-N-Et) vs 1.8 g/cm³ (unsubstituted)
Lower density influences volumetric dosing calculations
Computed values
Physical Property Density Comparison Material Handling

Boiling Point vs. 2-Bromobenzenesulfonamide

The predicted boiling point of 2-bromo-N-ethylbenzenesulfonamide is 353.2 ± 44.0 °C at 760 mmHg, which is approximately 21 °C lower than that of 2-bromobenzenesulfonamide (374.5 ± 44.0 °C). [1]

Boiling Point
Data to verify
353.2 °C (2-Br-N-Et) vs 374.5 °C (unsubstituted)
Lower boiling point may influence solvent removal strategies
Predicted at 760 mmHg
Thermal Property Boiling Point Stability

Recommended Applications


Pd-Catalyzed Benzosultam Synthesis

2-Bromo-N-ethylbenzenesulfonamide is employed as a key building block in one-pot Sonogashira coupling–cyclization reactions to regioselectively construct substituted benzosultams in excellent yields. The ortho‑bromine substitution enables efficient oxidative addition with palladium catalysts, and the intramolecular cyclization onto the sulfonamide nitrogen is critical for forming the benzothiazine dioxide core. Researchers requiring this regioselective transformation must use the ortho‑bromo isomer; meta‑ and para‑bromo analogs do not yield the same cyclized products. [1]

N-Substituted Sulfonamide Library Diversification

The ortho‑bromine atom serves as a handle for nucleophilic aromatic substitution and transition‑metal‑catalyzed coupling reactions, enabling diversification into libraries of N‑ethyl‑2‑substituted benzenesulfonamides. The N‑ethyl group provides a secondary sulfonamide hydrogen‑bond donor, which is valuable for probing enzyme active sites. The higher melting point (100–102 °C) relative to the 3‑bromo isomer facilitates solid‑phase dosing in parallel synthesis workflows.

Carbonic Anhydrase Inhibitor Scaffold

Sulfonamides bearing bromine substituents have demonstrated carbonic anhydrase inhibitory activity. In a systematic study, 2‑bromo‑benzenesulfonamide exhibited a Ki value in the low micromolar range against sheep kidney carbonic anhydrase (exact Ki within 1.348–69.31 μM range). The N‑ethyl substitution in 2‑bromo‑N‑ethylbenzenesulfonamide increases lipophilicity (logP = 1.9 vs. ~0.8 for unsubstituted analog), which is predicted to enhance membrane permeability and may improve intracellular target engagement in cell‑based assays. [2]

Application
Selection Property
Validation Focus
Pd-Catalyzed Benzosultam Synthesis
Ortho-bromo regioselectivity
Cyclization product identity (NMR/HPLC)
Sulfonamide Library Diversification
Cross-coupling handle and H-bond donor
Library purity and substitution efficiency
Carbonic Anhydrase Probe Studies
Lipophilicity and H-bond capacity
Enzyme inhibition assay (Ki determination)

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